N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O4/c1-27(2,3)33-19-20(31)18-30-16-14-29(15-17-30)13-12-28-26(32)25-21-8-4-6-10-23(21)34-24-11-7-5-9-22(24)25/h4-11,20,25,31H,12-19H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDHRBAFBDKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution, where the amine group of the piperazine reacts with the carboxamide.
Addition of the tert-Butoxy Group: The tert-butoxy group is introduced through the reaction of tert-butyl alcohol with the piperazine derivative in the presence of a strong acid like HCl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and its structural flexibility make it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the xanthene core could impart unique biological activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or stability under various conditions. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the xanthene core can participate in π-π stacking interactions. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: piperazine-containing pharmaceuticals , xanthene/thioxanthene derivatives , and tert-butoxy-functionalized molecules . Key comparisons are summarized below (Table 1) and discussed in detail.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Piperazine Derivatives
The compound shares a piperazine-ethyl backbone with thiothixene, a clinically used antipsychotic. Compared to 2-[4-(Fmoc)piperazin-1-yl]acetic acid, the target molecule replaces the Fmoc group (a peptide synthesis reagent) with a tert-butoxy-2-hydroxypropyl chain, suggesting divergent applications—pharmacological activity vs. synthetic utility .
Xanthene/Thioxanthene Scaffolds
The xanthene core distinguishes the compound from thiothixene’s thioxanthene (sulfur-containing analog). Xanthenes are known for fluorescence, whereas thioxanthenes prioritize receptor binding due to enhanced lipophilicity. The carboxamide linker in the target compound may reduce membrane permeability compared to thiothixene’s sulfonamide, but the hydroxypropyl group could counterbalance this by improving solubility .
tert-Butoxy Functionalization
The tert-butoxy group in the target compound mirrors its use in prodrugs (e.g., ethyl 2-(3-((N-(2-(tert-butoxy)ethyl)stearamido)methyl)-4-nitrophenoxy)acetate), where it serves as a protective moiety for hydroxyl groups during synthesis . This substituent likely enhances metabolic stability in vivo by sterically shielding the molecule from enzymatic degradation.
Research Findings and Implications
- Synthetic Challenges : Introducing the tert-butoxy-2-hydroxypropyl-piperazine group requires multi-step synthesis, as seen in tert-butoxy-ethyl stearamide derivatives .
- Fluorescence properties of the xanthene core could enable imaging applications .
- Solubility vs. Bioavailability : The hydroxypropyl group may improve water solubility compared to tert-butoxy-stearamide analogs, but the xanthene core’s hydrophobicity could offset this advantage .
Biological Activity
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide, also known by its CAS number 2034539-04-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 363.5 g/mol
- Structure : The compound features a xanthene core modified with a piperazine moiety and a tert-butoxy group, contributing to its biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways relevant to mood disorders and anxiety.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Compounds structurally related to xanthene derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, derivatives have been tested against breast cancer cell lines, demonstrating significant cytotoxicity with IC values in the low micromolar range.
| Study | Cell Line | IC (µM) |
|---|---|---|
| Amonafide derivatives | Bel-7402 | 5.57 - 9.17 |
| Naphthalimide derivatives | MCF-7 | 8.0 |
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to modulation of neurotransmitter systems, which may help in conditions like Alzheimer's disease.
Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer properties of similar xanthene derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the NF-kB signaling pathway .
Neuropharmacology
In a neuropharmacological study, a related compound was shown to enhance serotonin receptor activity, which could be beneficial for treating depression and anxiety disorders . This highlights the potential for this compound in psychiatric applications.
Q & A
Advanced Question
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the xanthene-carboxamide core and receptor active sites (e.g., dopamine D3 receptors ).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS) to assess conformational flexibility of the tert-butoxy-piperazine side chain .
- Quantum Mechanics (QM) : Calculate partial charges for the hydroxypropyl group using DFT (B3LYP/6-31G*) to refine electrostatic interaction models .
Methodological Tip : Cross-validate computational predictions with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
Which analytical techniques are critical for characterizing stability under physiological conditions?
Basic Question
- Forced degradation studies : Expose the compound to pH 2–9 buffers (37°C, 24 hrs) and analyze via HPLC-DAD to identify hydrolysis or oxidation products .
- Thermogravimetric analysis (TGA) : Determine thermal stability (25–300°C, N₂ atmosphere) to guide storage conditions .
- Light sensitivity : Use UV-Vis spectroscopy (200–800 nm) to detect photodegradation of the xanthene chromophore .
Methodological Tip : Pair with LC-MS/MS to structurally characterize degradation byproducts (e.g., tert-butyl cleavage) .
How can Design of Experiments (DoE) improve reaction scalability and reproducibility?
Advanced Question
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) affecting coupling efficiency .
- Response surface methodology (RSM) : Optimize tert-butoxy-piperazine coupling using a central composite design (CCD) to maximize yield and minimize impurities .
- Robustness testing : Vary reaction parameters ±10% from optimal conditions to validate scalability (e.g., 10 mg to 1 g scale) .
Methodological Tip : Integrate PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
What strategies are effective for improving solubility and bioavailability in preclinical studies?
Advanced Question
- Prodrug design : Introduce phosphate or acetate groups to the hydroxypropyl moiety for enhanced aqueous solubility .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to encapsulate the hydrophobic xanthene core .
- LogP optimization : Reduce logP (<3) via substituent modification (e.g., replacing tert-butoxy with hydrophilic PEG chains) .
Methodological Tip : Assess solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via Caco-2 cell monolayers .
How should researchers address discrepancies in cytotoxicity profiles across in vitro and in vivo models?
Advanced Question
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using LC-QTOF-MS and compare with in vitro hepatocyte data .
- Tissue distribution studies : Use radiolabeled -compound to track accumulation in target organs vs. off-target tissues .
- Species-specific differences : Compare cytotoxicity in human primary cells vs. rodent models to validate translational relevance .
Methodological Tip : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data .
What are the best practices for storing and handling this compound to prevent degradation?
Basic Question
- Storage : Keep at –20°C in amber vials under argon to block light/oxygen. Use desiccants to prevent hygroscopic degradation .
- Reconstitution : Prepare fresh solutions in tert-butanol or DMSO (≤0.1% final concentration in assays) to avoid solvent-induced aggregation .
Methodological Tip : Periodically validate stability via NMR (e.g., monitor tert-butyl proton signals at δ 1.2–1.4 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
